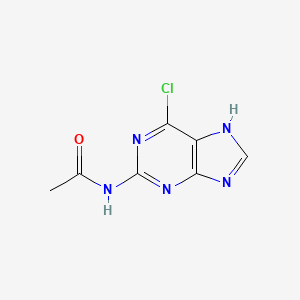

2-acetamido-6-chloropurine

Übersicht

Beschreibung

2-acetamido-6-chloropurine is a chemical compound with the molecular formula C7H6ClN5O and a molecular weight of 211.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-acetamido-6-chloropurine can be synthesized through a reaction involving 6-chloro-9H-purin-2-amine and acetic anhydride. The reaction is typically carried out at a temperature of 180°C, and the mixture is heated to reflux overnight. After cooling to room temperature, ethoxy ethane is added, and the precipitate is collected by filtration and dried. The product is further purified by reverse phase flash column chromatography using a gradient of 0-60% methanol in water .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetamido-6-chloropurine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated purine derivatives, while oxidation reactions can produce purine N-oxides.

Wissenschaftliche Forschungsanwendungen

Overview

2-Acetamido-6-chloropurine is a purine derivative with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to act as a nucleophilic agent, making it valuable for synthesizing complex nucleosides and exploring therapeutic applications, especially in cancer treatment and antiviral research.

Synthesis and Reaction Mechanisms

This compound can be synthesized through reactions involving 6-chloro-9H-purin-2-amine and acetic anhydride. This synthesis typically occurs at elevated temperatures (around 180°C) and involves refluxing the mixture overnight. The product can be purified using reverse phase flash column chromatography.

Key Reactions

- Substitution Reactions : The chlorine atom in the purine ring can be substituted with various nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation and reduction, yielding different products depending on the reagents used.

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing nucleoside analogs that exhibit antiviral and anticancer properties. For instance:

- Antiviral Applications : It has been utilized in the synthesis of nucleoside analogs like penciclovir and famciclovir, which are effective against viral infections .

- Anticancer Activity : Nucleosides derived from this compound have shown selective toxicity against cancer cell lines, such as human T-cell leukemia CCRF-CEM cells .

Biological Studies

Research has indicated that this compound can inhibit cholinesterase activity, leading to increased levels of acetylcholine in the nervous system. This mechanism has been explored for potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease .

Synthesis of Complex Nucleosides

The compound has been employed as a precursor in synthesizing various nucleosides with enhanced biological activities. Notable examples include:

- 2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-guanine (2'-F-ara-G) : This compound was synthesized using this compound and exhibited significant antitumor properties.

- Azido Nucleosides : Researchers have synthesized azido derivatives that demonstrated potent antiproliferative effects against multiple cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

Case Study 1: Antitumor Activity

A study investigated the antiproliferative effects of nucleosides derived from this compound on various cancer cell lines. The results indicated that certain derivatives induced apoptosis in K562 cells, highlighting their potential as therapeutic agents against leukemia .

Case Study 2: Neuroprotective Effects

In another study, glucuronamide-containing nucleosides synthesized from this compound were evaluated for their cholinesterase inhibitory activities. The findings suggested potential applications in treating Alzheimer's disease by enhancing cholinergic signaling through acetylcholine accumulation .

Wirkmechanismus

The mechanism of action of 2-acetamido-6-chloropurine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-acetamido-6-chloropurine can be compared with other similar compounds, such as:

6-chloropurine: A simpler derivative of purine with similar chemical properties.

2-amino-6-chloropurine: Another purine derivative with potential biological activities.

N-(6-chloro-7-furan-3-ylmethyl-7H-purin-2-yl)acetamide: A more complex derivative with additional functional groups.

The uniqueness of this compound lies in its specific structure and the presence of the acetamide group, which can influence its reactivity and biological activity.

Biologische Aktivität

2-Acetamido-6-chloropurine (2ACAP) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 187.59 g/mol

This compound is a nucleophilic agent that has shown potential in inhibiting various biological processes associated with cancer and microbial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cholinesterase : Studies indicate that 2ACAP can inhibit cholinesterase enzymes, which play a critical role in neurotransmission and may influence cancer cell proliferation .

- Induction of Apoptosis : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study involving a nucleoside derivative showed significant antiproliferative effects against MCF-7 breast cancer cells, with an IC value of 11.9 μM .

- Antimycobacterial Activity : In vitro tests have shown that conjugates of this compound exhibit potent antimycobacterial activity against strains like Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.7 μg/mL .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

- Cell Line Studies : Various derivatives have been tested against different cancer cell lines, showing promising results. For example, the N-propargyl derivative exhibited significant activity against K562 leukemia cells (GI = 8.0 μM) .

- Mechanistic Insights : Flow cytometry and immunoblotting analyses suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptosis-related proteins .

Antiviral and Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antiviral properties:

- Antiviral Activity : The compound's structural similarity to nucleosides makes it a candidate for antiviral applications, although specific antiviral activities remain under investigation.

- Antimicrobial Testing : The compound has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antiproliferative Activity :

- Researchers synthesized several derivatives and evaluated their antiproliferative effects on cancer cell lines.

- The most active compounds were identified based on their GI values, with significant induction of apoptosis observed in treated cells.

- Antimycobacterial Activity Assessment :

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other purine derivatives:

| Compound Name | Activity Type | IC_{50/MIC} | Notes |

|---|---|---|---|

| This compound | Antiproliferative | GI_{50} = 11.9 μM | Induces apoptosis in MCF-7 cells |

| N-Propargyl Derivative | Antiproliferative | GI_{50} = 8.0 μM | Effective against K562 leukemia cells |

| N-(2-Acetamidopurin-6-yl)glycine | Antimycobacterial | MIC = 0.7 μg/mL | Active against multiple TB strains |

Eigenschaften

IUPAC Name |

N-(6-chloro-7H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZCIBFHZYEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997366 | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7602-01-9 | |

| Record name | 7602-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of 2-acetamido-6-chloropurine in nucleoside synthesis?

A1: this compound serves as a versatile building block in the synthesis of various biologically active purine nucleosides. [1, 2, 3, 4, 5, 6] Researchers utilize this compound as a precursor due to its reactivity towards N-glycosylation reactions. This allows for the creation of diverse nucleoside analogues by coupling it with various sugar moieties.

Q2: How does the structure of the sugar moiety influence the biological activity of the resulting nucleoside?

A2: Studies have demonstrated that the stereochemistry and structure of the sugar moiety attached to this compound significantly influence the biological activity of the resulting nucleoside. For instance, research on cholinesterase inhibitors revealed that α-anomers of nucleosides synthesized from this compound exhibited higher activity compared to their β-anomer counterparts. [3] Additionally, the choice of sugar (D-glucosyl, D-galactosyl, D-mannosyl) also contributed to variations in both the potency and selectivity for butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). [3]

Q3: Can you provide an example of how this compound is used to synthesize a specific nucleoside with potential therapeutic applications?

A3: Researchers synthesized 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-guanine (2'-F-ara-G) using this compound as a starting material. [1] The synthesis involved coupling this compound with a protected 2-deoxy-2-fluoro-β-D-arabinofuranosyl bromide, followed by specific reaction steps to obtain the final 2'-F-ara-G nucleoside. Notably, 2'-F-ara-G displayed selective toxicity against human T-cell leukemia CCRF-CEM cells, highlighting its potential as an antitumor agent. [1]

Q4: What are some other biological activities observed in nucleosides derived from this compound?

A4: Besides antitumor activity, nucleosides synthesized from this compound have demonstrated potential in other therapeutic areas. For instance, researchers synthesized a series of azido nucleosides and their phosphoramidate derivatives using this compound and evaluated their antiproliferative activity. [4] Some of these compounds exhibited potent effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MCF-7 (breast cancer), and BT474 (breast cancer). [4] Additionally, studies have explored the cholinesterase inhibitory activities of glucuronic acid-containing nucleosides derived from this compound, revealing their potential for Alzheimer's disease treatment. [2, 3]

Q5: Have researchers investigated the mechanism of action of any of these nucleosides?

A5: Yes, studies have delved into the mechanisms behind the antiproliferative effects of certain this compound-derived nucleosides. For example, research on specific 5'/6'-azido nucleosides and glucuronamide-based nucleosides demonstrated that their antiproliferative activity in K562 cells involved the induction of apoptosis, a programmed cell death pathway. [5, 6] Further investigations into cell cycle analysis and immunoblotting of apoptosis-related proteins supported this finding. [5, 6]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.